molecular formula C16H17N9 B2692100 N-methyl-N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2200781-57-1

N-methyl-N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No.: B2692100
CAS No.: 2200781-57-1
M. Wt: 335.375
InChI Key: VRMYKJHYMGGLIX-UHFFFAOYSA-N
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Description

N-methyl-N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines multiple heterocyclic rings, making it a valuable subject for studies in medicinal chemistry, materials science, and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . This method is favored due to its excellent performance and the ability to introduce various substituents at different positions on the heterocyclic rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed carbonylation reactions has been reported for the synthesis of related pyrazolo[1,5-a]pyrazine derivatives . These methods are scalable and can be adapted for the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methyl-N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain kinases or as a ligand for specific receptors, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazolo[1,5-a]pyrazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N9/c1-11-7-13-16(17-5-6-24(13)20-11)22(2)12-8-23(9-12)15-4-3-14-19-18-10-25(14)21-15/h3-7,10,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMYKJHYMGGLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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